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Compound of Interest

Compound Name: PF-5177624

Cat. No.: B15621952 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the initial preclinical studies of PF-

04620110, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), in

various mouse models. The data presented herein summarizes key quantitative findings,

details the experimental methodologies employed, and visualizes the underlying biological

pathways and experimental workflows. While the initial query focused on PF-05177624, a 3-

phosphoinositide-dependent kinase-1 (PDK1) inhibitor, publicly available data on its preclinical

mouse studies is limited. In contrast, PF-04620110, another compound from Pfizer's pipeline,

has a more extensive public record of in vivo studies, making it a suitable subject for this in-

depth analysis.

Core Focus: DGAT1 Inhibition and its Metabolic
Consequences
DGAT1 is a key enzyme in the synthesis of triglycerides, playing a crucial role in fat absorption

and storage. Its inhibition has been investigated as a potential therapeutic strategy for

metabolic disorders. The following sections delve into the preclinical evidence from mouse

models assessing the pharmacological effects of PF-04620110.

Quantitative Data Summary
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The following tables summarize the key quantitative data from various preclinical studies

involving PF-04620110 and other DGAT1 inhibitors in mouse models.

Table 1: In Vitro Potency of Selected DGAT1 Inhibitors

Compound Target IC50 (nM)

Cell-Based
Triglyceride
Synthesis
Inhibition (HT-29
cells)

PF-04620110 Human DGAT1 19 Yes

Compound 1A Human DGAT1 Potent Yes

Compound 5B Human DGAT1 Potent Not specified

H128 Not specified Not specified Not specified

Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Mouse Models
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Compound Mouse Model Dose Key Findings Reference

PF-04620110 Rodents ≥0.1 mg/kg

Reduction of

plasma

triglyceride levels

following a lipid

challenge.[1]

[1]

Compound 5B
Wild-type vs.

DGAT1 KO mice

10 mg/kg daily

for 6 days

Significant

reduction in

cumulative body

weight gain and

food intake in

wild-type mice,

with no effect in

DGAT1 KO mice.

[2]

[2]

H128 db/db mice 10 mg/kg (acute)

Inhibition of

intestinal fat

absorption

following a lipid

challenge.[3]

[3]

H128 db/db mice
3 and 10 mg/kg

for 5 weeks

Significant

inhibition of body

weight gain,

decreased food

intake, and

reduction of

serum

triglycerides.

Amelioration of

hepatic steatosis.

[3]

[3]

Compound 11A Mice Not specified Significant

reduction of

triglyceride

excursion in lipid

[4]
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tolerance tests.

[4]

Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the

cited studies.

Lipid Tolerance Test (LTT)
The Lipid Tolerance Test is a common method to assess the effect of a compound on

postprandial hyperlipidemia.

Animal Model: Male C57BL/6 mice are typically used.

Acclimatization: Animals are acclimatized for at least one week before the experiment.

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

Compound Administration: The test compound (e.g., PF-04620110) or vehicle is

administered orally (p.o.) via gavage.

Lipid Challenge: After a set time post-compound administration (e.g., 1 hour), a lipid load

(e.g., corn oil, 10 ml/kg) is administered orally.

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, and 6

hours) post-lipid challenge via the tail vein.

Analysis: Plasma triglyceride levels are measured using a commercial kit. The area under

the curve (AUC) for plasma triglycerides is calculated to determine the effect of the

compound.

Chronic Efficacy Studies in db/db Mice
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, making it suitable

for evaluating the long-term effects of metabolic drugs.

Animal Model: Male db/db mice are used.
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Treatment Groups: Mice are divided into vehicle control and treatment groups (e.g., H128 at

3 and 10 mg/kg).

Compound Administration: The compound is administered orally once daily for a specified

period (e.g., 5 weeks).

Monitoring: Body weight and food intake are monitored regularly.

Biochemical Analysis: At the end of the study, blood is collected for the measurement of

glucose, insulin, triglycerides, and liver enzymes (ALT, AST).

Histopathology: Livers are collected, weighed, and processed for histological analysis (e.g.,

H&E staining) to assess hepatic steatosis.

Gene Expression Analysis: Hepatic gene expression of markers involved in fatty acid

oxidation (e.g., CPT1, PPARα) can be analyzed by RT-PCR.

Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling

pathway targeted by PF-04620110 and a typical experimental workflow for evaluating DGAT1

inhibitors.
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Caption: Mechanism of action of PF-04620110 in inhibiting triglyceride synthesis in

enterocytes.
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Caption: A typical experimental workflow for the preclinical evaluation of a DGAT1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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